molecular formula C9H17N3 B13810835 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine CAS No. 779979-10-1

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine

Cat. No.: B13810835
CAS No.: 779979-10-1
M. Wt: 167.25 g/mol
InChI Key: KMDLDHUROHNPJS-UHFFFAOYSA-N
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Description

1H-Imidazole-4-ethanamine,1-butyl-(9CI) is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions, which are efficient and scalable. These methods include the condensation of 1,2-diketones with ammonium acetate and aldehydes, often using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-ethanamine,1-butyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products: The major products formed from these reactions include disubstituted imidazoles, imidazolones, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Properties

CAS No.

779979-10-1

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(1-butylimidazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3

InChI Key

KMDLDHUROHNPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)CCN

Origin of Product

United States

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